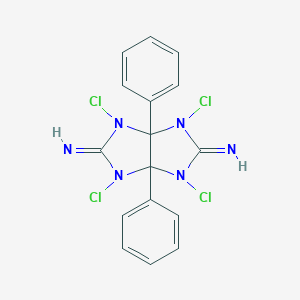

Imidazo(4,5-d)imidazole-2,5(1H,3H)-diimine, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Crofelemer es una sustancia farmacológica botánica derivada del látex del árbol Croton lechleri, comúnmente conocido como "sangre de dragón". Es una proantocianidina oligomérica purificada y se comercializa con el nombre comercial Mytesi. Crofelemer se utiliza principalmente como un agente antidiarreico para el alivio sintomático de la diarrea no infecciosa en pacientes adultos con VIH/SIDA que están en terapia antirretroviral .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Crofelemer se extrae del látex de la corteza del árbol Croton lechleri. El proceso de extracción implica la recolección del látex, seguido de la purificación para aislar las proantocianidinas oligoméricas activas. El látex se somete a diversas técnicas cromatográficas para separar y purificar los compuestos deseados .

Métodos de Producción Industrial

La producción industrial de Crofelemer implica procesos de extracción y purificación a gran escala. Se implementan buenas prácticas agrícolas y de recolección para garantizar la coherencia de lote a lote. El látex se recolecta, procesa y purifica utilizando métodos cromatográficos avanzados para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Crofelemer experimenta reacciones químicas mínimas debido a su compleja estructura polimérica. Es principalmente estable y no sufre reacciones significativas de oxidación, reducción o sustitución en condiciones normales .

Reactivos y Condiciones Comunes

Dada su estabilidad, Crofelemer no requiere reactivos o condiciones específicas para sus reacciones. El enfoque principal es mantener su integridad estructural durante la extracción y purificación .

Productos Principales Formados

El principal producto formado a partir de la extracción y purificación de Crofelemer es la propia proantocianidina oligomérica, que se utiliza en su forma purificada para aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Crofelemer tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la farmacología. Se utiliza para el alivio sintomático de la diarrea no infecciosa en pacientes adultos con VIH/SIDA que están en terapia antirretroviral.

En el campo de la farmacología, Crofelemer sirve como un sistema modelo para estudiar fármacos de mezcla compleja. Sus propiedades únicas y mecanismo de acción lo convierten en un compuesto valioso para la investigación sobre inhibidores de los canales de cloruro y sus aplicaciones terapéuticas .

Mecanismo De Acción

Crofelemer ejerce sus efectos modulando dos canales de iones cloruro en el tracto gastrointestinal: el regulador de la conductancia transmembrana de la fibrosis quística (CFTR) y el canal de cloruro activado por calcio (CaCC). Al inhibir estos canales, Crofelemer reduce la secreción de iones cloruro en el intestino, lo que a su vez disminuye la secreción asociada de iones sodio y agua. Esto da como resultado una mejor consistencia de las heces y una menor frecuencia de heces acuosas .

El mecanismo es selectivo para CFTR y CaCC, y no afecta otros canales involucrados en la secreción de líquidos intestinales, como los canales de sodio y potasio. Crofelemer se absorbe mínimamente desde el intestino al torrente sanguíneo y se excreta principalmente en las heces .

Comparación Con Compuestos Similares

Crofelemer es único en su mecanismo de acción y fuente. Es un fármaco botánico derivado de una fuente natural, a diferencia de muchos agentes antidiarreicos sintéticos. Los compuestos similares incluyen loperamida y difenoxilato, que son agentes antidiarreicos sintéticos. estos compuestos funcionan ralentizando los movimientos intestinales, mientras que Crofelemer funciona inhibiendo los canales de iones cloruro .

Compuestos Similares

Loperamida: Un agente antidiarreico sintético que ralentiza los movimientos intestinales.

Difenoxilato: Otro agente antidiarreico sintético que funciona de manera similar a la loperamida.

El origen botánico único de Crofelemer y su mecanismo de acción lo convierten en una valiosa adición a la gama de tratamientos antidiarreicos disponibles.

Propiedades

Número CAS |

19103-02-7 |

|---|---|

Fórmula molecular |

C16H12Cl4N6 |

Peso molecular |

430.1 g/mol |

Nombre IUPAC |

1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-diimine |

InChI |

InChI=1S/C16H12Cl4N6/c17-23-13(21)25(19)16(12-9-5-2-6-10-12)15(23,11-7-3-1-4-8-11)24(18)14(22)26(16)20/h1-10,21-22H |

Clave InChI |

CQICVMXENWMRGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)C23C(N(C(=N)N2Cl)Cl)(N(C(=N)N3Cl)Cl)C4=CC=CC=C4 |

Key on ui other cas no. |

19103-02-7 |

Sinónimos |

chloroamide S-330 S 330 S-330 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.